molecular formula C19H21N B1242841 2-Ethyl-5-methyl-3,3-diphenyl-1-pyrroline

2-Ethyl-5-methyl-3,3-diphenyl-1-pyrroline

Cat. No.: B1242841
M. Wt: 263.4 g/mol
InChI Key: UPZKJIHNKKJIKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-5-methyl-3,3-diphenyl-1-pyrroline is a diarylmethane.

Scientific Research Applications

Structural and Chemical Properties

  • 2-Ethyl-5-methyl-3,3-diphenyl-1-pyrroline is a compound synthesized through the reaction of 3,3-diphenyl-3-cyano-1-methylpropyl isocyanate and ethyl magnesium bromide, leading to this specific structure rather than its isomeric 2-ethylidenepyrrolidine. Protonated and free base forms show varied structural configurations, providing insights into molecular dynamics and stability (Hassan & Casy, 1970).

Application in Synthesis Studies

  • The molecule serves as a key intermediate in the synthesis of several complex structures. For instance, its role in the phosphine-catalyzed [4 + 2] annulation process demonstrates its utility in creating highly functionalized tetrahydropyridines, a class of organic compounds relevant in various chemical syntheses (Zhu, Lan, & Kwon, 2003).

Relevance in Catalysis Research

  • In the field of catalysis, this compound plays a significant role. For example, studies show its involvement in intramolecular hydroamination reactions using rhodium(I) and iridium(I) complexes, highlighting its potential in catalytic processes (Field, Messerle, Vuong, & Turner, 2005).

Contribution to Organic and Medicinal Chemistry

  • The compound is also important in the context of organic and medicinal chemistry, evidenced by its role in the synthesis of antimicrobial agents. For instance, its derivatives have shown promising antibacterial activity against various strains, pointing to its potential as a scaffold for developing new antimycobacterial agents (Nural et al., 2018).

Properties

Molecular Formula

C19H21N

Molecular Weight

263.4 g/mol

IUPAC Name

5-ethyl-2-methyl-4,4-diphenyl-2,3-dihydropyrrole

InChI

InChI=1S/C19H21N/c1-3-18-19(14-15(2)20-18,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,15H,3,14H2,1-2H3

InChI Key

UPZKJIHNKKJIKX-UHFFFAOYSA-N

SMILES

CCC1=NC(CC1(C2=CC=CC=C2)C3=CC=CC=C3)C

Canonical SMILES

CCC1=NC(CC1(C2=CC=CC=C2)C3=CC=CC=C3)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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